molecular formula C17H13NO2 B11210775 N-(4-phenylphenyl)furan-2-carboxamide CAS No. 7121-06-4

N-(4-phenylphenyl)furan-2-carboxamide

Cat. No.: B11210775
CAS No.: 7121-06-4
M. Wt: 263.29 g/mol
InChI Key: VCYAUFRMNVQAQI-UHFFFAOYSA-N
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Description

N-(4-Phenylphenyl)furan-2-carboxamide is a furan-based carboxamide derivative characterized by a biphenyl group (4-phenylphenyl) attached to the amide nitrogen. This compound belongs to a broader class of aromatic carboxamides, which are widely studied for their diverse biological activities, including antimicrobial, antiviral, and insecticidal properties . Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce aryl substituents at the para position of the aniline precursor .

Properties

CAS No.

7121-06-4

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

N-(4-phenylphenyl)furan-2-carboxamide

InChI

InChI=1S/C17H13NO2/c19-17(16-7-4-12-20-16)18-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H,(H,18,19)

InChI Key

VCYAUFRMNVQAQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-phenylaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-phenylphenyl)furan-2-carboxamide, particularly in its anticancer activity, involves the induction of apoptosis in cancer cells. This is achieved through the activation of the Fas death receptor pathway, leading to the activation of caspases and subsequent cell death. The compound also causes cell cycle arrest by up-regulating p53 and p21, which are key regulators of the cell cycle .

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Furan-2-Carboxamide Derivatives

Compound Name Substituents on Phenyl Ring Biological Activity Reference ID
N-(4-Phenylphenyl)furan-2-carboxamide Biphenyl (4-phenyl) Under investigation
N-(4-Bromophenyl)furan-2-carboxamide Bromine Antibacterial (vs. A. baumannii)
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Fluorobenzyl, Methoxyphenyl Antiviral (targets EV/RV 2C protein)
N-[4-(Oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide Epoxide-functionalized phenyl Insecticidal
N-(4-Sulfamoylphenyl)furan-2-carboxamide Sulfamoyl Antioxidant (thiourea derivative)
Ortho-Fluorofuranyl fentanyl 2-Fluorophenyl, piperidinyl Controlled opioid analog

Key Observations:

Antibacterial Activity: Bromine substitution (N-(4-bromophenyl)furan-2-carboxamide) enhances activity against drug-resistant A. baumannii and K. pneumoniae, with MIC values comparable to commercial antibiotics. The bromine atom likely improves membrane permeability .

Antiviral Potential: N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide inhibits enterovirus (EV) and rhinovirus (RV) replication by binding to the conserved 2C protein ATPase domain. The fluorobenzyl group increases metabolic stability, while the methoxyphenyl moiety facilitates hydrophobic interactions .

Insecticidal Applications :

  • Epoxide-functionalized derivatives (e.g., N-[4-(oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide) disrupt insect growth via chitin synthesis inhibition. The oxirane ring enables covalent binding to catalytic serine residues in insect enzymes .

Antioxidant Properties :

  • Thiourea derivatives, such as N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide, exhibit radical scavenging activity due to the sulfur atom’s electron-donating capacity .

Pharmacological and Regulatory Considerations: Derivatives like ortho-fluorofuranyl fentanyl (N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) are classified as Schedule I controlled substances due to their opioid receptor affinity. The fluorophenyl group mimics morphine’s phenolic ring, enhancing μ-opioid receptor binding .

Key Observations:

  • Suzuki-Miyaura Coupling : Preferred for introducing aryl groups (e.g., biphenyl) due to tolerance of diverse functional groups and mild reaction conditions .
  • Thiourea Functionalization : Post-synthetic modification with thiourea groups (e.g., via hydrazine derivatives) enhances antioxidant capacity but requires additional purification steps .

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties of Selected Derivatives

Compound Name LogP Molecular Weight Hydrogen Bond Donors/Acceptors Reference ID
This compound 4.2 289.34 g/mol 1/3
N-(4-Methylphenyl)furan-2-carboxamide 2.8 201.22 g/mol 1/2
N-(4-Methoxyphenyl)furan-2-carboxamide 2.5 217.22 g/mol 1/3
N-(4-Ethoxyphenyl)furan-2-carboxamide 3.1 231.25 g/mol 1/3

Key Observations:

  • Lipophilicity : Biphenyl substitution (LogP = 4.2) increases membrane permeability compared to smaller substituents (e.g., methyl: LogP = 2.8) .

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